![molecular formula C7H4Br2N2O2 B1402779 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1305325-17-0](/img/structure/B1402779.png)
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Overview
Description
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, also known as 6,8-DBPO, is a heterocyclic organic compound used in a variety of scientific research applications. It is a member of the pyridinium family, and has a unique structure with two bromine atoms, a nitrogen atom, and a pyridine ring. 6,8-DBPO has been studied for its various biochemical and physiological effects, and is used in a wide range of laboratory experiments.
Scientific Research Applications
Synthesis and Derivatives : Kumar et al. (2011) presented a one-pot synthesis method for creating derivatives of 2H-pyrido[3,2-b][1,4]oxazine, which is closely related to the compound . This method is significant for efficiently producing these compounds, which have potential applications in pharmaceuticals and organic chemistry (Kumar, Malik, Kumar, & Prasad, 2011).
Methodologies for Functionalized Derivatives : Cho et al. (2003) and Arrault et al. (2002) developed methods for synthesizing pyrido[2,3-b][1,4]oxazin-2-ones and pyrido[4,3-b][1,4] oxazine derivatives. These methodologies are important for creating functionalized compounds that could be useful in drug discovery and other areas of medicinal chemistry (Cho et al., 2003); (Arrault et al., 2002).
Potential in Drug Development : The research by Gim et al. (2007) and Sandford et al. (2014) focused on the synthesis of various pyrido[1,4]oxazine derivatives, which are structurally related to 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. These compounds are explored for their potential use as scaffolds in drug development, indicating the relevance of such chemical structures in medicinal chemistry (Gim et al., 2007); (Sandford et al., 2014).
Chemical Modifications and Reactions : Iwayasu et al. (2002) demonstrated a regioselective anodic fluorination of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives, showcasing the chemical versatility of these compounds. This research contributes to the understanding of chemical reactions and modifications that these compounds can undergo, which is essential for their application in synthesis and drug design (Iwayasu, Shaaban, & Fuchigami, 2002).
properties
IUPAC Name |
6,8-dibromo-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O2/c8-3-1-4(9)10-7-6(3)13-2-5(12)11-7/h1H,2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOISDXZFHKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.